Product packaging for Yersiniabactin(Cat. No.:)

Yersiniabactin

Cat. No.: B1219798
M. Wt: 481.7 g/mol
InChI Key: JHYVWAMMAMCUIR-VQNLDRKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yersiniabactin (Ybt) is a mixed nonribosomal peptide-polyketide siderophore natively produced by pathogenic bacteria like Yersinia pestis and found in certain strains of Escherichia coli . Its primary established function is to serve as a high-affinity iron scavenger, with a formation constant for Fe³⁺ of 4 × 10³⁶, enabling pathogens to overcome host nutritional immunity . Research has expanded its application beyond iron acquisition. This compound also demonstrates a strong capacity to bind copper (Cu²⁺) and other metal ions, making it a versatile tool for studying metal homeostasis and detoxification . This dual functionality is leveraged in diverse research applications, including assessing its potential in heavy metal bioremediation and studying its role in protecting pathogens from copper toxicity, a component of the innate immune response . The compound is biosynthesized by a nonribosomal peptide synthetase and polyketide synthase complex, a pathway that has been successfully engineered for heterologous production in Escherichia coli . Studies have shown its utility in parallel applications that highlight its metal-chelating nature. It has been assessed as a rust removal agent, demonstrating a capacity of approximately 40% compared to a commercial agent . Furthermore, this compound has been tested for removing copper from a variety of non-biological and biological solution mixtures, indicating potential utility in environmental and biomedical settings . Recent research also explores its role in host-pathogen interactions, with evidence suggesting that this compound produced by E. coli can promote intestinal inflammation by inducing oxidative stress, lipid peroxidation, and iron accumulation in epithelial cells, leading to a form of cell death known as ferroptosis . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3O4S3 B1219798 Yersiniabactin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N3O4S3

Molecular Weight

481.7 g/mol

IUPAC Name

(4S)-2-[(1S)-1-hydroxy-1-[(4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]-2-methylpropan-2-yl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C21H27N3O4S3/c1-20(2,18-24-21(3,10-31-18)19(27)28)15(26)12-8-30-17(22-12)13-9-29-16(23-13)11-6-4-5-7-14(11)25/h4-7,12-13,15,17,22,25-26H,8-10H2,1-3H3,(H,27,28)/t12-,13+,15+,17?,21+/m0/s1

InChI Key

JHYVWAMMAMCUIR-VQNLDRKJSA-N

SMILES

CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O

Isomeric SMILES

C[C@@]1(CSC(=N1)C(C)(C)[C@@H]([C@@H]2CSC(N2)[C@H]3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O

Canonical SMILES

CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O

Synonyms

yersiniabactin
yersiniophore

Origin of Product

United States

Biosynthesis and Bioassembly of Yersiniabactin

Genomic Organization of the High-Pathogenicity Island (HPI) and Yersiniabactin Gene Cluster

The genes responsible for the biosynthesis, regulation, and transport of this compound are located on a specific genetic element known as the High-Pathogenicity Island (HPI). asm.orgoup.comnih.gov The HPI is a conserved chromosomal or plasmid-located region found in highly pathogenic species of Yersinia and other members of the Enterobacteriaceae family. asm.orgoup.comnih.gov This island is considered a key virulence factor, and its presence is essential for the expression of a high-virulence phenotype. oup.comresearchgate.net

The functional core of the HPI contains the this compound gene cluster, which includes genes designated as ybt or irp (iron-repressible proteins). asm.orgoup.comoup.com In Yersinia pestis, the ybt locus is organized into four operons. mdpi.comencyclopedia.pub A significant portion of this cluster is a large operon containing five key biosynthetic genes: irp2, irp1, ybtU, ybtT, and ybtE. nih.gov The entire HPI spans approximately 35 to 45 kilobases and is often flanked by an integrase gene, suggesting its acquisition through horizontal gene transfer. asm.orgoup.comnih.govasm.org

The table below details the primary genes within the this compound biosynthetic cluster and their functions.

Gene (Y. pestis nomenclature)Alternative NomenclatureEncoded ProteinFunction in this compound Biosynthesis
ybtSirp9YbtSSynthesizes salicylate (B1505791) from chorismate. asm.orgmdpi.comwikipedia.org
ybtEirp5YbtEAdenylates salicylate, activating it for loading onto the synthetase complex. nih.govmdpi.comwikipedia.orgnih.gov
irp2High-Molecular-Weight Protein 2 (HMWP2)A core NRPS enzyme that initiates Ybt synthesis. nih.govnih.gov
irp1High-Molecular-Weight Protein 1 (HMWP1)A hybrid NRPS-PKS enzyme that continues and finalizes Ybt assembly. nih.govnih.gov
ybtUirp3YbtUReduces a thiazoline (B8809763) ring to a thiazolidine (B150603) ring during synthesis. mdpi.comnih.govwikipedia.orgnih.gov
ybtTirp4YbtTA type II thioesterase that likely removes aberrant intermediates, ensuring biosynthetic fidelity. nih.govwikipedia.orgwustl.eduresearchgate.net
ybtDYbtDA phosphopantetheinyl transferase that post-translationally modifies the carrier protein domains of HMWP1 and HMWP2. mdpi.comwikipedia.org

Precursors and Early Biosynthetic Intermediates of this compound

The assembly of the complex this compound molecule begins with several simple, physiologically available precursors. wustl.eduresearchgate.net The synthesis is initiated from a salicylate starter unit, which is derived from the primary metabolite chorismate. mdpi.comwikipedia.org The enzyme YbtS catalyzes this conversion from chorismate to salicylate. mdpi.comnih.govnih.gov

The core structure of this compound is then built upon this salicylate foundation using three molecules of L-cysteine and one molecule of malonyl-CoA. mdpi.comwikipedia.orgnih.gov The three methyl groups present in the final structure are donated by S-adenosylmethionine (SAM). mdpi.comnih.govnih.gov Before its incorporation, the salicylate starter unit must be activated. This is accomplished by the enzyme YbtE, which adenylates salicylate using ATP, preparing it for covalent attachment to the synthetase machinery. mdpi.comwikipedia.orgnih.gov

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Mechanisms in this compound Synthesis

This compound synthesis is a prime example of a hybrid NRPS-PKS system. wikipedia.orgwustl.eduresearchgate.net These large, multienzyme complexes function as molecular assembly lines, where specific domains are organized into modules to sequentially build the natural product. wustl.edugrantome.com The growing molecule is covalently tethered as a thioester to the enzyme complex throughout the synthesis process. wustl.edu

The NRPS mechanism is responsible for incorporating the amino acid (cysteine) precursors. mdpi.combeilstein-journals.org This involves domains that select and activate the amino acid (adenylation or A domains), and then covalently attach it to a phosphopantetheine (PPt) arm of a carrier protein domain (peptidyl carrier protein or PCP domains). beilstein-journals.orgacs.org Condensation (C) or cyclization (Cy) domains then catalyze peptide bond formation or heterocyclization. nih.gov

The PKS mechanism contributes the malonyl-CoA derived portion of the molecule. researchgate.netnih.gov This involves an acyltransferase (AT) domain to load the malonyl unit onto an acyl carrier protein (ACP) domain, a ketosynthase (KS) domain for carbon-carbon bond formation, and often additional domains for modification, such as ketoreductase (KR) and methyltransferase (MT) domains. nih.govresearchgate.net In this compound synthesis, this hybrid system allows for the integration of both amino acid and polyketide-derived structural elements. researchgate.netnih.gov

Architecture and Domain Organization of YbtS, HMWP1, HMWP2, and Related NRPS/PKS Enzymes

The core of the this compound synthetase is composed of two massive proteins, HMWP2 and HMWP1, which work in concert with the standalone adenylation enzyme YbtE. nih.govresearchgate.net

YbtS : This enzyme functions prior to the main assembly line to produce the salicylate starter unit. wikipedia.org

HMWP2 (High-Molecular-Weight Protein 2) : Encoded by irp2, HMWP2 is a 347 kDa NRPS that initiates the synthesis. nih.gov It consists of two NRPS modules containing a total of six domains. nih.govnih.gov Its domain architecture is organized as: ArCP–Cy1–A(E)–PCP1–Cy2–PCP2. nih.gov The aryl carrier protein (ArCP) domain accepts the activated salicylate from YbtE. nih.govnih.gov The adenylation (A) domain, which contains an embedded epimerase (E) domain, is responsible for activating and loading L-cysteine onto the two peptidyl carrier protein (PCP) domains. acs.orgnih.gov The two cyclization (Cy) domains catalyze the formation of thiazoline rings from the cysteine residues. mdpi.comnih.gov

HMWP1 (High-Molecular-Weight Protein 1) : Encoded by irp1, HMWP1 is a large, 384.6 kDa hybrid PKS-NRPS enzyme. nih.gov It contains nine distinct domains organized into a PKS module followed by an NRPS module. nih.govasm.org The PKS module comprises ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), and acyl carrier protein (ACP) domains, along with methyltransferase (MT) activity. nih.govresearchgate.netresearchgate.net The NRPS module contains a final PCP domain, a cyclization (Cy) domain, and a terminal thioesterase (TE) domain, which is responsible for releasing the completed this compound molecule from the enzyme complex. mdpi.comwikipedia.orgresearchgate.net

The table below summarizes the domain organization of the core synthetase enzymes.

EnzymeTypeDomain Organization
HMWP2 NRPSArCP - Cy - A(E) - PCP - Cy - PCP
HMWP1 PKS-NRPSKS - AT - KR - MT - ACP - PCP - Cy - MT - TE

Abbreviations: A, Adenylation; ACP, Acyl Carrier Protein; ArCP, Aryl Carrier Protein; AT, Acyltransferase; Cy, Cyclization; E, Epimerase; KR, Ketoreductase; KS, Ketosynthase; MT, Methyltransferase; PCP, Peptidyl Carrier Protein; TE, Thioesterase.

Sequential Catalysis and Substrate Loading within the this compound Biosynthetic Pathway

The biosynthesis of this compound follows a precise, sequential order, akin to a factory assembly line. nih.govwustl.edu

Initiation : The process begins when YbtS produces salicylate from chorismate. mdpi.com YbtE then activates the salicylate via adenylation and transfers it to the aryl carrier protein (ArCP) domain at the N-terminus of HMWP2. mdpi.comnih.govnih.gov

First and Second Cysteine Incorporation : The adenylation (A) domain of HMWP2 activates two molecules of L-cysteine and loads them onto the first and second peptidyl carrier protein (PCP1 and PCP2) domains. nih.govacs.org The cyclization domains (Cy1 and Cy2) then catalyze the condensation of these cysteines with the salicylate starter and the growing chain, respectively, forming two thiazoline rings. mdpi.comnih.govnih.gov

Transfer to HMWP1 : The salicyl-dicysteinyl intermediate is then transferred from the PCP2 domain of HMWP2 to the ketosynthase (KS) domain of HMWP1, an intermolecular transfer between the two large synthetase proteins. nih.govnih.gov

Polyketide Extension : The PKS module of HMWP1 extends the molecule. The acyltransferase (AT) domain loads a malonyl-CoA unit onto the acyl carrier protein (ACP) domain. nih.gov This malonyl unit is then incorporated, and the resulting carbonyl group is reduced by the ketoreductase (KR) domain and methylated by a methyltransferase (MT) domain. nih.govnih.govresearchgate.net

Final Cysteine Incorporation : The extended intermediate is passed to the NRPS module of HMWP1. nih.gov The A domain of HMWP2 is believed to act in trans to load the third cysteine onto the final PCP domain of HMWP1. acs.org The final cyclization (Cy) domain then forms the third thiazoline ring. mdpi.comnih.gov

Release : Finally, the thioesterase (TE) domain at the C-terminus of HMWP1 hydrolyzes the bond connecting the completed this compound molecule to the synthetase, releasing the final product. mdpi.comwikipedia.org

Post-Translational Modifications and Maturation of this compound Synthetase Complexes

For the this compound synthetase machinery to become active, its carrier protein domains (ArCP, PCP, and ACP) must undergo a crucial post-translational modification. mdpi.comwustl.edu This modification involves the covalent attachment of a 4'-phosphopantetheine (B1211885) (PPt) arm, derived from coenzyme A, to a conserved serine residue within each carrier domain. mdpi.comrsc.org This flexible arm acts as a swinging tether, carrying the substrates and the growing intermediate between the various catalytic domains of the multienzyme complex. wustl.edursc.org

This essential activation step is catalyzed by a dedicated phosphopantetheinyl transferase (PPTase). mdpi.comwikipedia.org In the this compound system, this function is performed by the enzyme YbtD. mdpi.comwikipedia.orgnih.gov YbtD transfers the PPt moiety from coenzyme A to all the carrier protein domains within HMWP1 and HMWP2, converting them from their inactive apo forms to their active holo forms, ready to be loaded with substrates. mdpi.comnih.gov

Role of Accessory Enzymes (e.g., YbtD, YbtE, YbtT, YbtU) and Cofactors in this compound Biogenesis

Beyond the core synthetases HMWP1 and HMWP2, several accessory enzymes are indispensable for the successful biogenesis of this compound.

YbtD : As described above, this PPTase is essential for activating the carrier protein domains of the entire synthetase complex. mdpi.comnih.gov

YbtE : This enzyme is responsible for the specific recognition and ATP-dependent adenylation of the salicylate starter unit, which it then transfers to the ArCP domain of HMWP2. nih.govmdpi.comnih.gov

YbtT : This protein is a type II thioesterase. nih.govwustl.edu Its proposed function is to act as an editing or proofreading enzyme. wikipedia.orgresearchgate.net It likely removes incorrectly loaded substrates or stalled intermediates from the carrier protein domains, preventing the inactivation of the assembly line and maintaining biosynthetic efficiency. nih.govwustl.edu

YbtU : This enzyme functions as a reductase during the assembly process. mdpi.comnih.gov Specifically, after the PKS module of HMWP1 has acted, YbtU reduces one of the thiazoline rings in the growing intermediate to a more stable thiazolidine ring, which is a key feature of the final this compound structure. mdpi.comwikipedia.orgnih.govresearchgate.net

In addition to these enzymes, the biosynthesis relies on essential cofactors. ATP is consumed by YbtE and the HMWP2 A-domain for the activation of salicylate and cysteine, respectively. beilstein-journals.orgacs.orgNADPH serves as the reducing equivalent for the ketoreductase (KR) domain in the HMWP1 PKS module. nih.govresearchgate.netS-adenosylmethionine (SAM) provides the methyl groups transferred by the methyltransferase (MT) domains. mdpi.comnih.gov

Genetic and Regulatory Mechanisms Governing Yersiniabactin Production

Transcriptional Regulation of Yersiniabactin Biosynthesis Genes

The transcriptional landscape of the this compound system is intricate, involving multiple promoters and regulatory proteins that fine-tune its expression. The genes are organized into several operons, including those for biosynthesis (irp2-irp1-ybtUTE), transport (ybtPQXS), and the outer membrane receptor (psn or fyuA). researchgate.netwikipedia.org The expression of these operons is primarily controlled at the transcriptional level, with key regulators binding to their promoter regions to either activate or repress gene expression.

A key global regulator influencing the this compound system is the Ferric Uptake Regulator (Fur). tandfonline.comnih.govoup.com In iron-replete conditions, Fur, in complex with Fe²⁺, acts as a transcriptional repressor. nih.govresearchgate.net It binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of all four this compound operons (psn, irp2, ybtA, and ybtP). wikipedia.orgnih.gov This binding physically obstructs the RNA polymerase from initiating transcription, thereby shutting down the production of this compound and its associated transport machinery when iron is readily available. nih.gov This mechanism prevents the unnecessary expenditure of energy on siderophore production and avoids the toxic effects of iron overload.

The primary environmental cue governing this compound synthesis is the availability of iron. tandfonline.comnih.govoup.comnih.gov Under iron-deficient conditions, the Fur-Fe²⁺ complex does not form, leading to the dissociation of Fur from the this compound gene promoters. nih.govnih.gov This de-repression is a critical first step in activating the this compound system. The absence of Fur allows for the binding of transcriptional activators, most notably YbtA, to the promoter regions, initiating the transcription of the biosynthetic and transport genes. researchgate.netnih.gov This elegant on-off switch ensures that this compound is produced precisely when it is needed most for scavenging scarce iron from the host environment.

Recent research has unveiled a fascinating layer of regulation involving quorum sensing, where this compound itself acts as an autoinducer. semanticscholar.orgnih.govasm.orgresearchgate.netbiorxiv.org In uropathogenic Escherichia coli, it has been demonstrated that this compound can stimulate its own expression in a density-dependent manner. nih.govbiorxiv.org This positive feedback loop means that as the bacterial population grows and this compound accumulates in the extracellular environment, it further upregulates its own production. nih.gov This quorum-sensing mechanism allows the bacterial community to coordinate a robust siderophore response once a critical population density is reached, potentially overwhelming the host's iron-withholding defenses. nih.gov

Role of the Transcriptional Regulator YbtA in this compound System Control

At the heart of the specific regulation of the this compound system lies the transcriptional regulator YbtA, a member of the AraC family of activators. tandfonline.comnih.govoup.comnih.govnih.gov YbtA plays a dual role, acting as both an activator and a repressor. It positively regulates the expression of the this compound biosynthetic (irp2) and transport (psn and ybtP) operons. wikipedia.orgnih.gov Conversely, YbtA negatively regulates its own transcription by repressing the ybtA promoter. researchgate.netwikipedia.orgnih.gov This autoregulation likely serves to maintain YbtA at an optimal cellular concentration. The activating function of YbtA is thought to be dependent on the presence of this compound itself, suggesting that the siderophore may act as a co-factor for YbtA's activity. researchgate.net

Table 1: Regulatory Roles of YbtA on this compound System Promoters

Promoter Gene(s) Regulated Role of YbtA
psn psn (Outer membrane receptor) Activator
irp2 irp2-irp1-ybtUTE (Biosynthesis) Activator
ybtP ybtPQXS (Inner membrane transport) Activator
ybtA ybtA (Transcriptional regulator) Repressor

Environmental Cues and Stress Responses Affecting this compound Biosynthesis (e.g., Copper)

Beyond iron availability, other environmental factors and stress responses can influence this compound production. Notably, the metal ion copper has been shown to play a significant regulatory role. nih.gov Extracellular copper ions can rapidly and selectively stimulate this compound production in a manner that is independent of the canonical copper-sensing systems in E. coli. nih.gov This stimulation requires the formation of an extracellular copper-yersiniabactin (Cu(II)-Ybt) complex, which is then internalized through the canonical this compound transporter, FyuA. nih.gov This process leads to a YbtA-dependent transcriptional upregulation of the this compound biosynthetic genes. nih.gov This feed-forward regulation suggests that this compound may play a role in responding to copper stress during infection, potentially by chelating and detoxifying this metal. nih.govresearchgate.net This dual function as both an iron scavenger and a copper-responsive molecule highlights the versatility of the this compound system in adapting to the complex and challenging environment of the host.

Table 2: Summary of Key Regulators and Signals in this compound Production

Regulator/Signal Condition for Activity Effect on this compound Production
Fur-Fe²⁺ High Iron Repression
Apo-Fur Low Iron De-repression
YbtA Low Iron, Presence of Ybt Activation of biosynthesis/transport, Repression of own synthesis
This compound (as autoinducer) High Cell Density Upregulation (Positive Feedback)
Copper (as Cu(II)-Ybt) Presence of Copper Stimulation of biosynthesis

Structural Biology of Yersiniabactin Biosynthetic and Transport Machinery

Elucidation of Enzyme Structures within the Yersiniabactin Biosynthetic Pathway (e.g., YbtT)

The synthesis of this compound is a complex process carried out by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. Structural studies of the domains and enzymes involved have begun to unravel the precise mechanics of this pathway.

High-resolution structural data for the large, multi-domain proteins of the Ybt synthetase, such as HMWP1 and HMWP2, remain challenging to acquire in their entirety. However, significant progress has been made by studying individual functional domains.

Using X-ray crystallography, the structure of the second heterocyclization (Cy2) domain of HMWP2 from Yersinia pestis has been determined at a resolution of 1.94 Å. nih.govgithub.com This domain is responsible for generating one of the thiazoline (B8809763) rings, a key feature for iron coordination in the final this compound molecule. The crystal structure reveals a pseudodimeric fold, which is characteristic of the condensation domain superfamily, arranged into two distinct lobes. nih.gov

Another crucial enzyme, the type II thioesterase YbtT, has also been structurally characterized. nih.govresearchgate.net Crystal structures of YbtT have been solved at resolutions between 1.4 Å and 1.9 Å. nih.govresearchgate.net These structures show a classic α/β hydrolase fold, organized into a core and a lid subdomain, which is typical for this class of enzymes. nih.gov

The high-resolution structure of the HMWP2-Cy2 domain shows an open and continuous active-site tunnel, which is more expansive compared to analogous domains from other synthetases. nih.gov This architecture provides a physical basis for understanding how the domain accommodates its substrate—a growing intermediate already featuring a heterocycle—and catalyzes the subsequent condensation and cyclodehydration reactions. nih.gov

For YbtT, the crystal structures clearly identify a serine hydrolase catalytic triad (B1167595) (Ser-89, His-88, and a conserved Gly-87) within the active site. nih.gov The structure suggests YbtT functions as an "editing" or maintenance enzyme. wustl.edu It interacts with the primary biosynthetic proteins, HMWP1 and HMWP2, to hydrolyze a range of acyl and aromatic groups from their carrier protein domains. nih.govresearchgate.net This action is thought to clear stalled, non-productive intermediates from the assembly line, thereby ensuring the continuous and efficient production of this compound. nih.gov The enzyme exhibits low substrate specificity, a feature that allows it to remove a variety of aberrantly loaded molecules. nih.govwustl.edu

Table 1: Structurally Characterized Proteins in this compound Biosynthesis

Protein/Domain Organism Method Resolution (Å) PDB ID(s) Key Structural Insights
HMWP2-Cy2 Yersinia pestis X-ray Crystallography 1.94 7JTJ Exhibits a pseudodimeric fold with an open active-site tunnel, providing space for substrate accommodation. nih.govgithub.com
YbtT Escherichia coli (UPEC) X-ray Crystallography 1.4 - 1.9 Not specified in text Adopts an α/β hydrolase fold with a serine hydrolase catalytic triad, consistent with its function as a low-specificity editing thioesterase. nih.govresearchgate.net

Molecular Architecture of this compound Transport Systems

Once synthesized, this compound is exported to scavenge iron, and the resulting ferric-yersiniabactin complex is subsequently imported into the bacterial cell. This trafficking is handled by a multi-component transport system spanning the inner and outer membranes.

The uptake of the ferric-yersiniabactin complex across the outer membrane is mediated by a specific TonB-dependent receptor. wikipedia.org This receptor is known as Psn in Yersinia pestis and FyuA in other bacteria like Yersinia enterocolitica and pathogenic E. coli. nih.govresearchgate.net

The crystal structure of FyuA from Y. pestis has been solved at a resolution of 3.20 Å. rcsb.org The structure reveals a classic β-barrel architecture, which is a hallmark of TonB-dependent outer membrane transporters. rcsb.org This barrel forms a channel through the outer membrane, which is occluded by a "plug" or "cork" domain that must be displaced to allow substrate passage into the periplasm.

After crossing the outer membrane, the ferric-yersiniabactin complex is transported across the inner membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter system composed of YbtP and YbtQ. nih.govresearchgate.netmdpi.com These two proteins are essential for the uptake of iron bound to this compound. nih.gov

Structurally, YbtP and YbtQ are unique among ABC transporters involved in iron uptake. nih.gov Each protein is a fused-function polypeptide containing both an N-terminal membrane-spanning domain (the permease component) and a C-terminal ATPase domain (the nucleotide-binding component). researchgate.netnih.gov Typically, these functions are carried out by separate proteins in ABC uptake systems. While no high-resolution structures of the YbtP/Q complex are available, their predicted topology is foundational to understanding their function. Notably, a dedicated periplasmic binding protein (PBP), which is common in other siderophore uptake systems for delivering the substrate from the outer membrane receptor to the inner membrane transporter, has not been identified for the this compound system. nih.gov The proteins Irp6 and Irp7 are associated with this compound synthesis regulation and are not part of the transport machinery.

The mechanism for exporting newly synthesized this compound out of the cytoplasm remains poorly understood. mdpi.com A protein known as YbtX is encoded within the this compound gene cluster and has been proposed as a potential exporter. researchgate.net YbtX is predicted to be a highly hydrophobic inner membrane protein with 12 transmembrane domains. nih.gov It shares some sequence similarity with known siderophore exporters like EntS (for enterobactin) and AlcS (for alcaligin). nih.govencyclopedia.pub

However, the precise role of YbtX is enigmatic. Experimental studies have shown that deleting the ybtX gene does not eliminate the secretion of this compound, indicating that YbtX is not essential for this process or that redundant export systems exist. nih.govencyclopedia.pub Therefore, while YbtX is tentatively assigned to the export pathway, its definitive function and structural details await further investigation. nih.gov

Table 2: Components of the this compound Transport System

Component Cellular Location Function Structural Information Key Features
Psn/FyuA Outer Membrane Receptor for ferric-yersiniabactin uptake. X-ray Crystallography, 3.20 Å (PDB: 4EPA) rcsb.org TonB-dependent β-barrel protein with a plug domain. rcsb.org
YbtP Inner Membrane ABC transporter (permease & ATPase). No crystal structure available. Fused-function protein with both membrane-spanning and ATP-binding domains. researchgate.netnih.gov
YbtQ Inner Membrane ABC transporter (permease & ATPase). No crystal structure available. Fused-function protein with both membrane-spanning and ATP-binding domains. researchgate.netnih.gov
YbtX Inner Membrane Putative this compound exporter. No crystal structure available. Predicted to have 12 transmembrane domains; its role is not essential for export. nih.govencyclopedia.pub

Molecular Mechanisms of Yersiniabactin Function and Host Interaction

Yersiniabactin as a Metallophore for Transition Metal Acquisition

Initially characterized as a classical siderophore for its high affinity for ferric iron (Fe³⁺), recent research has broadened the understanding of this compound as a more versatile metallophore, capable of binding other transition metals. mdpi.compnas.orgencyclopedia.pubresearchgate.net This multifunctionality allows bacteria to not only scavenge iron but also to acquire other essential metals or detoxify from metal-induced stress, highlighting its importance in the host-pathogen interaction. pnas.orgwustl.edu

Chelation Chemistry of this compound with Ferric Iron

This compound exhibits an exceptionally high affinity for ferric iron, with a formation constant (Kf) of approximately 4 x 10³⁶ M⁻¹. mdpi.comnih.gov This strong binding affinity enables it to effectively sequester iron from host iron-binding proteins such as transferrin and lactoferrin. nih.govebi.ac.uk The Ybt molecule forms a stable, 1:1 stoichiometric complex with a single Fe³⁺ ion. mdpi.com

The coordination chemistry involves a distorted octahedral geometry around the central iron atom. wikipedia.org The iron ion is chelated by three nitrogen atoms and three negatively charged oxygen atoms, which act as the donor groups. mdpi.comnih.gov These donor sites are provided by the phenolate (B1203915) hydroxyl group, the nitrogen atom of the first thiazoline (B8809763) ring, and potentially the nitrogen or sulfur of the thiazolidine (B150603) ring along with an aliphatic hydroxyl group. mdpi.com The structural flexibility of the molecule, particularly the thiazolidine ring, is thought to contribute to its high binding affinity. nih.gov

Mechanisms of Iron Uptake and Utilization by this compound-Mediated Systems

Once this compound has chelated ferric iron in the extracellular environment, the resulting Fe³⁺-Ybt complex is recognized and transported back into the bacterial cell through a specific, multi-component system. nih.govasm.org This process begins at the outer membrane, where the complex binds to a TonB-dependent receptor known as FyuA (Ferric this compound uptake A) in E. coli or Psn (Pesticin sensitivity) in Yersinia pestis. nih.govwikipedia.org The transport across the outer membrane is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex. nih.gov

After translocation into the periplasm, the Fe³⁺-Ybt complex is shuttled across the inner membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter. asm.org This inner membrane transporter is composed of the proteins YbtP and YbtQ, which function as the permease and ATPase components, respectively. wustl.eduplos.org Inside the cytoplasm, the iron must be released from the this compound molecule to be utilized by the bacterium. Evidence suggests that this release is achieved through the reduction of ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), for which this compound has a much lower affinity. wustl.edunih.gov The now metal-free this compound can then be recycled and exported out of the cell to scavenge more iron. wustl.edu

Copper Binding and Detoxification Properties of this compound

Beyond its role in iron acquisition, this compound has been shown to be a potent copper (Cu²⁺) chelator. pnas.orgwustl.eduacs.org This dual functionality is particularly important in the context of the host immune response, where copper is used as an antimicrobial agent. nih.govresearchgate.net this compound can bind to Cu²⁺, and this complex can be imported into the bacterial periplasm via the FyuA transporter. researchgate.netwustl.edu

The interaction with copper serves two main purposes. Firstly, in copper-scarce environments, the Ybt system can function to acquire copper as a nutrient. acs.org Secondly, and perhaps more critically during infection, this compound can sequester excess copper, thereby protecting the bacterium from copper-induced toxicity. pnas.orgnih.govasm.org By binding Cu²⁺, this compound prevents its reduction to the more toxic cuprous form (Cu⁺), mitigating oxidative stress. nih.govasm.org Interestingly, the Cu²⁺-Ybt complex does not competitively inhibit the uptake of the Fe³⁺-Ybt complex, suggesting a mechanism for preferential iron acquisition even in copper-rich environments. researchgate.netwustl.edu Furthermore, it has been demonstrated that the Cu²⁺-Ybt complex possesses superoxide (B77818) dismutase (SOD)-like activity, which can help to neutralize superoxide radicals generated by host immune cells. acs.org this compound has also been observed to form stable complexes with other divalent transition metals, including nickel (Ni²⁺) and zinc (Zn²⁺), suggesting a broad role in metal homeostasis. pnas.orgresearchgate.net

Competition for Metal Ions within Host Environments at the Molecular Level

During an infection, pathogenic bacteria are faced with "nutritional immunity," a host defense strategy that involves sequestering essential metal ions to limit microbial growth. pnas.orgencyclopedia.pub this compound is a key bacterial countermeasure in this molecular arms race. Its high affinity for iron allows it to successfully compete with and strip iron from host proteins like transferrin and lactoferrin. mdpi.comnih.govebi.ac.uk

The competition extends beyond iron. This compound has been shown to play a crucial role in overcoming zinc (Zn²⁺) limitation imposed by the host. pnas.orgencyclopedia.pub The host protein calprotectin sequesters zinc, creating a zinc-depleted environment. This compound can bind zinc and facilitate its uptake, allowing bacteria like Y. pestis and E. coli to thrive in these restrictive niches. encyclopedia.pubresearchgate.net This demonstrates that this compound is a versatile metallophore that enables pathogens to overcome the host's sequestration of multiple essential metals. pnas.orgresearchgate.net

Interactions of this compound with Host Cellular Processes at the Molecular Level

The influence of this compound extends beyond simple metal acquisition; it can directly interact with and modulate host cellular processes at the molecular level. nih.govfrontiersin.org As a secreted, membrane-permeable molecule, this compound can enter host cells and perturb their internal environment. nih.gov

Modulation of Host Cellular Iron Homeostasis

By chelating intracellular iron, this compound can significantly disrupt the iron homeostasis of host cells. nih.govresearchgate.net This disruption can trigger various cellular responses. For instance, the depletion of intracellular iron pools by this compound can lead to the induction of proinflammatory responses in epithelial cells. nih.gov

Recent studies have indicated that this compound can modulate the expression and function of key host iron-regulating proteins. frontiersin.org One such protein is ferroportin-1 (FPN1), the primary iron efflux protein in mammalian cells responsible for exporting iron out of the cell. frontiersin.org It has been shown that this compound can suppress the expression of FPN1 and may interact with it directly. frontiersin.org This suppression of FPN1 would lead to the accumulation of iron within the host cell, which can in turn trigger processes like lipid peroxidation and ferroptosis, a form of iron-dependent cell death. frontiersin.org This manipulation of host iron metabolism represents a sophisticated virulence strategy, contributing to cellular damage and inflammation during infection.

Molecular Impact on Host Cell Signaling Pathways (e.g., Autophagy, ROS, Ferroptosis)

This compound (Ybt) significantly manipulates host cellular processes by interacting with and altering key signaling pathways. Its influence extends to autophagy, the generation of reactive oxygen species (ROS), and a form of iron-dependent cell death known as ferroptosis. These interactions are complex and can lead to outcomes that both promote bacterial survival and contribute to host tissue damage.

Autophagy Activation

This compound produced by adherent-invasive Escherichia coli (AIEC), a pathobiont implicated in Crohn's disease, has been shown to activate autophagy in host intestinal epithelial cells. frontiersin.orgnih.govresearchgate.netscite.ai Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and intracellular pathogens. scite.ai The activation of this pathway by Ybt is a double-edged sword; while it represents a host defense mechanism aimed at clearing the invading bacteria, the bacteria have evolved in this environment. mdpi.comnih.gov

Mechanistically, Ybt's ability to chelate iron induces a state of iron deficiency within the host cell, which in turn activates Hypoxia-Inducible Factor 1-alpha (HIF-1α). mdpi.comnih.gov Activated HIF-1α is a key transcription factor that promotes the expression of genes involved in the autophagic process. mdpi.comnih.gov Consequently, the loss of a functional Ybt system in AIEC leads to decreased autophagy activation in infected epithelial cells, resulting in increased intracellular bacterial replication. researchgate.netmdpi.com This indicates that while Ybt triggers a host clearance mechanism, it is a fundamental aspect of the AIEC-host interaction that the bacteria have adapted to. mdpi.com

Modulation of Reactive Oxygen Species (ROS)

The role of this compound in modulating host cell ROS is multifaceted and context-dependent. In some contexts, Ybt promotes oxidative stress, while in others, it serves to protect the bacterium from it.

In intestinal epithelial cells, Ybt has been found to promote oxidative stress, leading to inflammation. frontiersin.orgnih.govnih.gov This is achieved by suppressing the Keap1/Nrf2 pathway, a critical regulator of cellular antioxidant responses. frontiersin.orgnih.govresearchgate.net The inhibition of this pathway leads to an accumulation of intracellular ROS, which in turn activates the pro-inflammatory TNF/NF-κB pathway. frontiersin.orgnih.govresearchgate.net This cascade of events contributes significantly to the intestinal inflammation observed during infections with Ybt-producing E. coli. frontiersin.org

Induction of Ferroptosis

Recent research has identified this compound as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. frontiersin.orgnih.govnih.gov Ybt-induced ferroptosis in intestinal epithelial cells exacerbates intestinal injury and inflammation. frontiersin.orgnih.govnih.govfigshare.com

The mechanism involves a two-pronged attack on cellular homeostasis. First, as mentioned, Ybt suppresses the Keap1/Nrf2 pathway, leading to increased ROS production. frontiersin.orgnih.govresearchgate.net Second, Ybt disrupts iron metabolism by suppressing the expression of ferroportin-1 (FPN1), the primary cellular iron efflux protein. frontiersin.orgnih.govresearchgate.net This combined action—increased ROS and impaired iron export—results in the accumulation of intracellular iron, which catalyzes lipid peroxidation via the Fenton reaction, ultimately culminating in ferroptotic cell death. frontiersin.orgnih.gov Studies have shown that Ybt stimulates lipid peroxidation through the arachidonic acid pathway, generating products like 6-trans-leukotriene B4 that further amplify inflammation and ferroptosis. frontiersin.orgnih.govresearchgate.net

Signaling PathwayMolecular Impact of this compoundKey MediatorsOutcome in Host CellReference
AutophagyActivation of autophagy flux.HIF-1αEnhances clearance of bacteria, yet is a fundamental part of the host-pathogen interaction. scite.aimdpi.comnih.gov
Reactive Oxygen Species (ROS)Promotes ROS accumulation in intestinal epithelial cells.Keap1/Nrf2 pathway (suppression), TNF/NF-κB pathway (activation)Increased oxidative stress and inflammation. frontiersin.orgnih.govresearchgate.net
FerroptosisInduction of iron-dependent cell death.Ferroportin-1 (FPN1) (suppression), Keap1/Nrf2 pathway (suppression)Lipid peroxidation, iron accumulation, cell death, and aggravated intestinal inflammation. frontiersin.orgnih.govnih.govresearchgate.net

Mechanisms of this compound-Mediated Resistance to Host Defense Mechanisms (e.g., Oxidative Stress)

A primary function of this compound during infection is to counteract host defense mechanisms, particularly the oxidative stress response mounted by innate immune cells. Phagocytes like neutrophils and macrophages produce a barrage of ROS in a process known as the respiratory burst to kill invading pathogens. nih.gov this compound employs several sophisticated strategies to neutralize this threat.

Iron Sequestration to Inhibit ROS Production

The principal mechanism by which Ybt confers resistance to oxidative stress is through its high-affinity sequestration of iron. nih.govimrpress.com The host's immune cells rely on iron as a catalyst for the Haber-Weiss and Fenton reactions, which generate the highly toxic hydroxyl radical (•OH) from superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net By binding ferric iron with an exceptionally high affinity (Ka ≈ 4 x 10³⁶ M⁻¹), this compound effectively outcompetes host iron-binding proteins like lactoferrin. nih.govimrpress.comresearchgate.net

This iron sequestration depletes the local availability of catalytic iron required by phagocytes, thereby blocking or significantly reducing their ability to produce hydroxyl radicals. nih.govresearchgate.netresearchgate.net This directly inhibits an effective killing mechanism of the innate immune system. nih.gov Studies have demonstrated that Ybt is more effective at reducing ROS production in polymorphonuclear leukocytes (PMNs), monocytes, and macrophages than other bacterial siderophores, such as aerobactin. nih.govresearchgate.net This superior ability to suppress the oxidative burst is a key factor contributing to the increased virulence of Ybt-producing pathogens. nih.gov Furthermore, the expression of Ybt itself can be induced in the presence of ROS, indicating it is a core component of the bacterial defense system against oxidative attack. researchgate.net

Superoxide Dismutase (SOD)-like Activity

Beyond simple iron chelation, this compound may possess direct enzymatic activity to detoxify ROS. Research suggests that when complexed with copper (Cu(II)), this compound exhibits superoxide dismutase (SOD)-like activity. frontiersin.org SODs are enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, the latter of which is less reactive and can be neutralized by other enzymes like catalase. This dual function—sequestering a metal ion (copper) used by the host to generate ROS while also using it to neutralize ROS—represents a highly efficient pathogenic strategy to survive within the host. frontiersin.org

Defense MechanismBacterial ActionMolecular EffectOutcomeReference
Iron SequestrationThis compound binds extracellular ferric iron with extremely high affinity.Deprives host enzymes of the iron catalyst needed for the Haber-Weiss/Fenton reactions.Inhibition of hydroxyl radical (•OH) production by innate immune cells, dampening of the oxidative burst. nih.govimrpress.comresearchgate.netresearchgate.net
ROS DetoxificationThe this compound-Copper (Cu(II)-Ybt) complex exhibits enzymatic activity.Catalyzes the conversion of superoxide radicals (O₂⁻) to less harmful molecules.Direct neutralization of a key reactive oxygen species, protecting the bacterium from oxidative damage. frontiersin.org

Ecological and Evolutionary Dimensions of Yersiniabactin

Distribution and Diversity of Yersiniabactin Gene Clusters Across Bacterial Species

The gene cluster responsible for the biosynthesis and transport of this compound, often located on a High-Pathogenicity Island (HPI), is not confined to the Yersinia genus. It has been identified in a broad spectrum of Enterobacteriaceae, indicating a significant role in bacterial fitness and pathogenicity across different species. nih.govresearchgate.net This distribution highlights its importance as a mobile genetic element that can be acquired by various bacteria.

Studies have revealed the presence of the this compound gene cluster in clinically significant bacteria such as Escherichia coli, particularly in uropathogenic (UPEC) and adherent-invasive (AIEC) strains, Klebsiella pneumoniae, Salmonella enterica, Citrobacter diversus, and Enterobacter species. nih.govresearchgate.netasm.orgasm.orgtandfonline.commdpi.com In Klebsiella pneumoniae, the prevalence of the ybt locus is notable, being detected in approximately 40% of genomes, with a higher prevalence in strains associated with invasive infections. microbiologyresearch.orgmicrobiologyresearch.org Similarly, a study on OXA-48-producing K. pneumoniae clinical isolates found that 66.7% were positive for the this compound gene cluster. asm.orgnih.gov

The diversity of the this compound (ybt) locus is substantial. In K. pneumoniae, for instance, researchers have identified 17 distinct phylogenetic lineages of the ybt locus. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This genetic diversity is also observed in the mobile elements that carry these genes, with different lineages associated with various structural variants of Integrative Conjugative Elements (ICEs), known as ICEKp. asm.orgmicrobiologyresearch.orgnih.gov For example, a study identified seven different ybt lineages (ybt 9, 10, 13, 14, 16, 17, and 27) embedded in seven distinct ICEKp structures in K. pneumoniae isolates. asm.orgnih.gov This diversity suggests a long evolutionary history and adaptation to different bacterial hosts and environments.

Table 1: Distribution and Diversity of the this compound Gene Cluster

Bacterial Species Prevalence Genetic Location Associated Mobile Elements Key Findings
***Yersinia* spp.** (Y. pestis, Y. pseudotuberculosis, Y. enterocolitica) High in pathogenic strains Chromosome (within HPI) High-Pathogenicity Island (HPI) The this compound system is a key virulence factor. asm.orgresearchgate.net
Escherichia coli Common in pathogenic strains (e.g., UPEC, AIEC) Chromosome (within HPI-like regions) HPI, Integrative Conjugative Elements (ICEs) Plays a role in iron acquisition, copper resistance, and quorum sensing. asm.orgnih.govplos.org
Klebsiella pneumoniae ~40% of genomes, higher in invasive strains Chromosome Integrative Conjugative Elements (ICEKp) High diversity with 17 identified ybt lineages and multiple ICEKp variants. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov
Salmonella enterica Variable, found in several serovars Chromosome or large conjugative plasmids (e.g., pESI) Plasmids, HPI-like regions Contributes to fitness, oxidative stress tolerance, and pathogenicity. tandfonline.comresearchgate.net
Citrobacter diversus Detected in some strains Chromosome (within HPI) High-Pathogenicity Island (HPI) Demonstrates the spread of the HPI beyond Yersinia and E. coli. researchgate.net
Pseudomonas syringae Present in some pathovars Chromosome (in a distinct YBT locus) YBT locus (differs from the typical HPI) Represents a distinct evolutionary group of the this compound locus. asm.org

Horizontal Gene Transfer and the Dissemination of High-Pathogenicity Islands Encoding this compound

The widespread but patchy distribution of the this compound gene cluster among Enterobacteriaceae is a classic sign of horizontal gene transfer (HGT). nih.govasm.org The primary vehicles for this transfer are mobile genetic elements, most notably the High-Pathogenicity Island (HPI) and Integrative Conjugative Elements (ICEs). nih.govmicrobiologyresearch.orgplos.orgnih.govoup.com

The HPI is a large chromosomal region (36-43 kb) that can excise from the chromosome, form a circular intermediate, and integrate into the chromosome of a recipient cell, often at a specific tRNA gene site (asn). nih.govoup.com While the HPI itself often lacks the genes for self-transmission, its transfer can be facilitated by other mobile elements like conjugative plasmids. plos.orgnih.gov For instance, the RP4 shuttle plasmid has been shown to mobilize the HPI. nih.gov The high degree of sequence conservation (98-100% nucleotide identity) of the HPI among different bacterial genera suggests that its acquisition by many species is a relatively recent evolutionary event. nih.gov

In Klebsiella pneumoniae, the dissemination of the this compound and colibactin (B12421223) gene clusters is primarily mediated by ICEKp. microbiologyresearch.orgnih.govnih.gov These elements are highly mobile and have been responsible for hundreds of independent integration events across numerous K. pneumoniae lineages, including multidrug-resistant clones. microbiologyresearch.orgmicrobiologyresearch.org This indicates a fluid circulation of these virulence factors within the bacterial population. microbiologyresearch.org The transfer of the HPI has been demonstrated experimentally, although it occurs at a low frequency. nih.gov This process is RecA-dependent in the recipient strain, suggesting integration via homologous recombination. nih.gov

Evolutionary Trajectories of this compound Biosynthesis and Transport Systems

The evolution of the this compound system is a dynamic process involving both vertical inheritance and extensive horizontal transfer. microbiologyresearch.orgbiorxiv.org The presence of the ybt locus on mobile elements like HPIs and ICEs has allowed it to move between different bacterial lineages and species, contributing to the rapid evolution of virulence in pathogens. nih.govmicrobiologyresearch.org

Phylogenetic analyses of the ybt genes reveal distinct lineages that often correlate with the structure of the mobile element they are carried on. microbiologyresearch.orgnih.gov For example, in K. pneumoniae, 17 different ybt lineages have been identified, each associated with one of 14 structural variants of ICEKp. microbiologyresearch.org This suggests that the MGE and the virulence locus have been co-evolving. biorxiv.org The nucleotide diversity within the ybt genes is comparable to that of core chromosomal genes in K. pneumoniae, implying that this system has been a feature of the K. pneumoniae population for a significant period, predating the diversification of some of its sublineages. microbiologyresearch.org

The evolutionary trajectory also includes the acquisition and loss of the this compound system. The metabolic cost of producing this complex siderophore likely leads to its loss when the selective pressure (e.g., iron limitation) is absent. microbiologyresearch.org In Yersinia pestis, which evolved from Yersinia pseudotuberculosis, the acquisition of the HPI was a key event in its evolution into a highly virulent pathogen. mdpi.com The biosynthesis of this compound itself is a complex, modular process involving nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, a system that is common for the production of diverse secondary metabolites in bacteria. mdpi.comnih.govresearchgate.net

Role of this compound in Inter-Species Microbial Interactions and Environmental Niches

Beyond its well-established role in iron acquisition during infection, this compound plays a broader role in the ecology of microbial communities. Its functions extend to mediating interactions between different bacterial species and adapting to various environmental niches.

A significant recent discovery is the role of this compound as a quorum-sensing autoinducer in uropathogenic E. coli. asm.orgnih.govnih.gov this compound stimulates its own expression in a density-dependent manner, linking iron acquisition directly to bacterial population density. asm.orgnih.gov This dual function may allow bacteria to coordinate virulence gene expression with population size, ensuring that the costly production of public goods like siderophores occurs only when the population is large enough to benefit. asm.orgnih.gov

In competitive environments, such as the gut or in soil, the ability to produce a high-affinity siderophore like this compound provides a significant advantage in scavenging scarce iron. mdpi.comasm.org However, its utility is not limited to iron. This compound can also bind other metal ions, including copper (Cu²⁺) and zinc (Zn²⁺). nih.govpnas.org This allows bacteria to resist copper toxicity, a component of the host's innate immune response, and to overcome zinc-mediated nutritional immunity. nih.govpnas.org This broader metal-binding capacity enhances bacterial survival in diverse and challenging environments, from host tissues to heavy metal-contaminated soils. microbiologyresearch.orgpnas.org The presence of the this compound system can therefore shape the composition and dynamics of microbial communities by giving producer strains a competitive edge in nutrient acquisition and stress resistance. mdpi.com

Methodological Approaches and Research Paradigms in Yersiniabactin Studies

Genetic Manipulation and Mutagenesis Strategies for Yersiniabactin Pathway Analysis

Genetic manipulation and mutagenesis are foundational approaches to understanding the this compound biosynthetic pathway. By creating targeted gene deletions or insertions within the this compound (ybt) gene cluster, researchers can assess the function of individual proteins. researchgate.net

Early studies identified an approximately 22-kb region within the pgm locus of Yersinia pestis that encodes the proteins necessary for Ybt biosynthesis. researchgate.net Through sequence analysis and the construction of insertion and deletion mutants, the locations of genes like irp1, irp2, ybtT, and ybtE within the ybt operon were determined. researchgate.net Mutations in irp1, irp2, or ybtE resulted in strains that were unable to produce the siderophore, confirming the essential role of these genes in the biosynthetic pathway. researchgate.net These mutant strains were unable to grow in iron-deficient media but could be sustained by the supernatant from this compound-producing strains, a process known as cross-feeding. researchgate.net

More recently, advanced techniques like droplet Tn-seq (dTn-seq) have been utilized to overcome challenges such as trans-complementation, where secreted factors from one mutant can rescue another. embopress.org This microfluidics-based approach isolates individual transposon mutants in droplets, which has been crucial in identifying the AcrAB efflux system as the primary secretion mechanism for this compound, a discovery that had eluded researchers for decades. embopress.org The creation of mutant strains, such as TbΔirp2 (an E. coli strain with a deleted irp2 gene), using CRISPR/Cas9 gene editing has also been pivotal in studying the specific effects of this compound in host-pathogen interactions. frontiersin.org

Table 1: Key Genes in the this compound Biosynthetic and Transport Pathway

Gene/ProteinFunctionOrganism StudiedReference
irp1Component of this compound SynthetaseYersinia pestis researchgate.net
irp2Component of this compound SynthetaseYersinia pestis, E. coli researchgate.netfrontiersin.org
ybtESalicylate (B1505791) adenylation and transferYersinia pestis researchgate.netacs.org
ybtTPutative transporter componentYersinia pestis researchgate.net
ybtUInvolved in biosynthesisYersinia pestis asm.org
ybtATranscriptional regulatorYersinia pestis frontiersin.org
fyuA (also psn)Outer membrane receptor for ferric-yersiniabactinYersinia pestis, E. coli wikipedia.orgrcsb.org
ybtP/ybtQInner membrane ABC transporterE. coli asm.org
AcrABEfflux system for this compound secretionYersinia pestis embopress.org

Advanced Spectroscopic and Chromatographic Techniques for this compound Detection and Quantification

A variety of advanced spectroscopic and chromatographic methods are essential for the detection, quantification, and structural elucidation of this compound. researchgate.netmdpi.comsolubilityofthings.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and purifying this compound from complex biological matrices like bacterial culture supernatants. researchgate.netnih.govuky.edu HPLC systems, often equipped with a C18 reversed-phase column and a UV-Vis detector, can effectively separate ferric-Ybt and its metal-free (apo) form. researchgate.netuky.edu The identity of the purified compound can be confirmed by its characteristic UV-visible spectrum. uky.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , provide unparalleled sensitivity and specificity for identifying and quantifying this compound and its derivatives. embopress.orgresearchgate.netfilab.frrajithperera.comchemyx.com These techniques couple the separation power of HPLC with the mass-analyzing capability of mass spectrometry. rsc.org LC-MS has been used to qualitatively monitor this compound biosynthesis in heterologous hosts like E. coli and to quantify its concentration in culture supernatants. embopress.orgnih.gov Furthermore, LC-MS-based screens have been instrumental in identifying that this compound can bind to other metals besides iron, such as copper(II), in physiologically relevant fluids like human urine. nih.gov A constant neutral loss (CNL) mass-spectrometric screen was specifically designed to detect metal-yersiniabactin complexes based on a common fragmentation pathway. nih.gov

UV-Vis Spectroscopy is routinely used for quantifying purified this compound, often by measuring its absorbance at a specific wavelength. nih.gov For instance, purified this compound has been quantified at 385 nm. nih.gov

Other mass spectrometry techniques, including high-resolution fast atom bombardment-mass spectrometry (FAB-MS) and electrospray ionization-mass spectrometry (ESI-MS), have been crucial in the initial structure determination of this compound. researchgate.net

Biochemical Reconstitution of this compound Biosynthetic Modules

The in vitro reconstitution of the this compound biosynthetic pathway has been a landmark achievement in understanding this complex molecular machinery. nih.gov This approach involves purifying the individual enzymes of the pathway and combining them in a test tube with the necessary substrates to produce this compound.

The this compound synthetase is a four-protein assembly line composed of YbtE, High-Molecular-Weight Protein 1 (HMWP1), High-Molecular-Weight Protein 2 (HMWP2), and YbtU. acs.orgnih.gov In a key study, the entire pathway was reconstituted in vitro using eight biosynthetic precursors, leading to the successful synthesis of this compound. nih.gov This work demonstrated that the four-protein complex performs 22 distinct chemical operations to assemble the final molecule, with a turnover rate of approximately 1.4 per minute. nih.gov

Biochemical studies on individual components or sub-modules have also provided critical insights. For example, the roles of YbtE and a fragment of HMWP2 in initiating biosynthesis were demonstrated biochemically. acs.org YbtE was shown to adenylate salicylate and transfer it to the aryl carrier protein domain of HMWP2. acs.org Subsequent steps, including the adenylation of cysteine and its attachment to a peptidyl carrier protein domain, were also characterized. acs.org These reconstitution studies are vital for dissecting the function of each domain, understanding substrate specificity, and observing the transfer of the growing molecule between different enzymatic modules. nih.govacs.org

Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) Applied to this compound Research

Omics technologies offer a systems-level view of the role and regulation of this compound. frontiersin.orgnih.gov These discovery-driven approaches generate large datasets that provide a holistic understanding of the pathogen's physiology. frontiersin.orgasm.org

Genomics and Transcriptomics: Whole-genome sequencing and comparative genomics have revealed the presence of the this compound gene cluster on a "high-pathogenicity island" (HPI) in various pathogenic bacteria. asm.orgigenbio.com Transcriptomic analyses, such as RNA sequencing (RNA-Seq), have shown that the expression of the ybt operon is significantly induced during infection, for instance, in the lungs of mice with pneumonic plague and in human plasma. frontiersin.orgasm.org This highlights the importance of this compound in vivo. Transcriptome analysis has also been used to study the response of Shiga toxin-producing E. coli in contact with plants, revealing changes in the expression of genes related to this compound production. frontiersin.org

Proteomics: Proteomic studies, often using mass spectrometry, can quantify changes in protein abundance under different conditions. For example, LC-MS/MS data have shown the differential abundance of proteins encoded by the ybt operon under various growth temperatures. asm.org

Metabolomics: Metabolomic approaches, which analyze the complete set of small-molecule metabolites, have been used to investigate the impact of this compound biosynthesis on the primary metabolism of E. coli. nih.govacs.org Contrary to the expectation that siderophore production would impose a significant metabolic cost, some studies found that this compound biosynthesis did not lead to consistent, major shifts in the primary metabolome. acs.org Metabolomics has also been instrumental in discovering novel derivatives of this compound, such as escherichelin and ulbactin B, and identifying them as discriminating features between pathogenic and non-pathogenic E. coli strains. nih.gov A combined metabolomics and genetics strategy led to the identification of a new siderophore, HPTzTn-COOH, encoded by the HPI. acs.org

A multi-omics database, Yersiniomics, has been developed to integrate and analyze genomic, transcriptomic, and proteomic data from Yersinia species, providing a powerful tool for researchers. asm.org

Structural Biology Techniques Applied to this compound-Related Proteins (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques are indispensable for understanding the three-dimensional architecture of the proteins involved in this compound biosynthesis and transport, providing insights into their mechanisms of action.

X-ray Crystallography has been successfully used to determine the structures of several key proteins. The crystal structure of the ferric-yersiniabactin complex itself was solved, revealing a distorted octahedral coordination of the Fe³⁺ ion by three nitrogen atoms and three negatively charged oxygen atoms. wikipedia.orguky.edu The structures of proteins involved in the pathway have also been elucidated. For example, salicylate synthase, the enzyme catalyzing the first step in the pathway, was crystallized, paving the way for understanding its reaction mechanism. nih.gov The crystal structure of the ferric this compound uptake receptor, FyuA, has also been determined, showing it to be a β-barrel membrane protein. rcsb.orgnih.gov Furthermore, high-resolution crystal structures of heterocyclization (Cy) domains from the this compound synthetase have provided detailed views of the active site and informed proposals for substrate binding. researchgate.netnih.gov

Cryo-electron microscopy (Cryo-EM) is an increasingly powerful tool for studying large, flexible protein complexes that are often difficult to crystallize. Cryo-EM has been used to determine the structures of the this compound importer YbtPQ from uropathogenic E. coli. ebi.ac.uk Surprisingly, these structures revealed that YbtPQ adopts a fold similar to that of ABC exporters, a novel finding for an importer. ebi.ac.uk Cryo-EM studies of other nonribosomal peptide synthetases have also provided snapshots of carrier protein domains interacting with catalytic domains, offering insights that are likely applicable to the this compound synthetase. researchgate.netnih.gov

Advanced Research Perspectives on Yersiniabactin

Inhibitor Discovery and Characterization Targeting Yersiniabactin Biosynthesis (Mechanistic Focus)

The biosynthesis of this compound is a complex process involving a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. nih.gov This intricate pathway presents multiple opportunities for targeted inhibition to disrupt siderophore production and thereby limit bacterial virulence.

Key enzymatic steps in Ybt biosynthesis that are attractive targets for inhibitors include:

Salicylate (B1505791) Adenylation: The initiation of Ybt synthesis involves the activation of salicylate by the enzyme YbtE. nih.govnih.gov This step is crucial for loading the starter unit onto the NRPS assembly line. Inhibitors targeting the adenylation domain of YbtE could effectively halt the entire biosynthetic process. mdpi.com

Phosphopantetheinyl Transferase (PPTase) Activity: NRPS and PKS carrier protein domains require post-translational modification by a PPTase, YbtD, to become active. nih.govmdpi.com This modification involves the transfer of a 4'-phosphopantetheine (B1211885) moiety from coenzyme A. nih.gov Inhibiting YbtD would prevent the activation of the carrier proteins, thereby shutting down the assembly line.

NRPS Module Function: The large multidomain enzymes, High Molecular Weight Protein 1 (HMWP1) and HMWP2, are responsible for the sequential addition and modification of cysteine and malonyl-CoA units. nih.govnih.gov Targeting the condensation, cyclization, or ketoreductase domains within these proteins could disrupt the elongation and maturation of the Ybt molecule. nih.gov For instance, a macrocyclic inhibitor targeting HMWP2 has been developed, though it showed limited efficacy in cell culture. mdpi.com

Researchers are actively exploring various chemical scaffolds to identify potent and specific inhibitors of these enzymes. A notable example is the development of mechanism-based inhibitors that target the salicylation domains required for siderophore biosynthesis in pathogens like Y. pestis. ebi.ac.uk

Strategies for Disrupting this compound-Mediated Metal Ion Uptake (Mechanistic Focus)

Once synthesized and secreted, this compound captures ferric iron (Fe³⁺) and other metal ions from the host environment. The resulting metal-Ybt complex is then recognized and transported back into the bacterial cell through a specific uptake system. Disrupting this uptake process is another promising strategy to counteract bacterial pathogenesis.

The primary components of the Ybt uptake system are:

Outer Membrane Receptor (FyuA/Psn): The Fe³⁺-Ybt complex is first recognized by the TonB-dependent outer membrane receptor, FyuA (also known as Psn). wikipedia.orgnih.gov This interaction is highly specific and essential for the translocation of the complex across the outer membrane.

TonB-ExbB-ExbD System: The energy required for transport across the outer membrane is provided by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane. nih.govnih.gov

Periplasmic and Inner Membrane Transport: After crossing the outer membrane, the Fe³⁺-Ybt complex is transported across the periplasm and the inner membrane into the cytoplasm by an ABC transporter system composed of YbtP and YbtQ. nih.gov

Strategies to disrupt this uptake mechanism focus on:

Blocking the FyuA Receptor: Developing molecules that bind to FyuA and prevent its interaction with the Fe³⁺-Ybt complex would effectively block iron acquisition.

Interfering with the TonB System: Inhibitors targeting the function of the TonB-ExbB-ExbD complex would disrupt the energy supply for outer membrane transport, not only for Ybt but also for other TonB-dependent import systems.

Inhibiting the ABC Transporter: Targeting the YbtP/YbtQ ABC transporter could prevent the final step of Fe³⁺-Ybt import into the cytoplasm.

Interestingly, research has shown that in uptake mutants where Ybt is produced but cannot be re-imported, the secreted siderophore can chelate residual iron in the environment, making it unavailable to other bacterial iron transporters and leading to a more severe growth defect under iron-deficient conditions. nih.gov

Bioengineering Approaches for Modifying this compound and its Derivatives

The modular nature of the NRPS/PKS enzymes responsible for this compound biosynthesis offers exciting possibilities for bioengineering. By manipulating the genes encoding these enzymes, it is possible to create novel Ybt analogs with altered properties.

Key bioengineering strategies include:

Precursor-Directed Biosynthesis: This approach involves feeding the bacterial culture with structural analogs of the natural precursors (e.g., salicylate). The biosynthetic machinery may incorporate these analogs, leading to the production of modified Ybt molecules. Using this method, five new analogs of Ybt have been generated in an E. coli heterologous expression system. ebi.ac.uk

Domain and Module Swapping: The domains within the NRPS/PKS modules responsible for substrate selection and modification can be swapped or replaced. grantome.com This could lead to the incorporation of different amino acids or extender units, resulting in a diverse array of Ybt derivatives. However, artificially engineered NRPSs are often not very productive. grantome.com

Heterologous Expression: The entire Ybt biosynthetic gene cluster has been successfully transferred and expressed in Escherichia coli. nih.govnih.gov This provides a more tractable host for genetic manipulation and for scaling up the production of Ybt and its derivatives for further study and application. nih.gov For instance, the introduction of the irp9 gene from Y. enterocolitica into the E. coli system enabled the intracellular production of the salicylate starter unit, removing the need for its external provision. nih.gov

These bioengineered derivatives could be used to probe the structure-activity relationships of Ybt, to develop more potent inhibitors, or even to create molecules with new functions.

Emerging Roles and Uncharacterized Functions of this compound in Microbial Physiology

While the primary role of this compound is iron acquisition, recent studies have revealed that its functions extend to the homeostasis of other metal ions and intercellular signaling, highlighting its versatility in microbial physiology.

Metal Homeostasis Beyond Iron:

Zinc Acquisition: this compound can bind to zinc (Zn²⁺) and facilitate its uptake, particularly in zinc-limited environments or in strains lacking the primary ZnuABC zinc transporter. nih.govpnas.org This suggests Ybt can function as a zincophore, helping bacteria overcome host-mediated nutritional immunity that sequesters zinc. pnas.orgnih.gov

Copper Sequestration and Tolerance: Ybt is an effective copper (Cu²⁺) chelator. ebi.ac.uknih.gov The Ybt-Cu²⁺ complex helps protect bacteria from copper toxicity by preventing the reduction of Cu²⁺ to the more toxic Cu⁺. nih.gov Furthermore, the Cu(II)-Ybt complex has been shown to exhibit superoxide (B77818) dismutase (SOD)-like activity, which can protect pathogenic bacteria from the oxidative burst within host phagocytic cells. acs.org

Binding of Other Divalent Metals: Studies have shown that Ybt can also form stable complexes with other metal ions, including nickel, cobalt, and chromium, which are then imported into the cell via the FyuA receptor. ebi.ac.ukresearchgate.net

Quorum Sensing and Gene Regulation:

Autoinduction: Recent evidence suggests that this compound can act as an autoinducer in a previously unknown quorum-sensing system. wustl.edunih.gov It stimulates its own expression, particularly at high cell densities. wustl.edunih.gov This regulatory feedback loop connects siderophore production to bacterial population density.

Transcriptional Regulation: The metal-free form of Ybt, in conjunction with the transcriptional regulator YbtA, can activate the expression of the Ybt biosynthesis and transport genes. nih.govnih.gov The Ybt-Cu²⁺ complex has also been shown to upregulate the transcription of ybt genes, suggesting a sophisticated regulatory network that responds to different metal cues. nih.gov

Other Potential Functions:

Inflammation and Fibrosis: In gnotobiotic mice, Ybt-producing E. coli has been shown to promote inflammation-associated fibrosis, suggesting a role in modulating host inflammatory responses. asm.org It is speculated that uncharacterized Ybt precursors and derivatives may also contribute to this effect. asm.org

Pyroptosis: this compound-producing E. coli can induce pyroptosis, a form of inflammatory cell death, in intestinal epithelial cells, further contributing to gut inflammation. mdpi.com

The expanding list of functions for this compound underscores its importance as a multifaceted virulence factor and a key player in the complex interplay between pathogenic bacteria and their hosts. Further research into these emerging roles will likely uncover new targets for therapeutic intervention.

Q & A

Basic Research Questions

Q. What experimental approaches are most effective in elucidating the structural and functional properties of Yersiniabactin?

  • Methodological Answer :

  • Structural Analysis : Use X-ray crystallography or NMR spectroscopy to resolve the siderophore's 3D configuration, focusing on iron-binding domains (e.g., the phenolic-oxazoline motif).

  • Functional Assays : Employ iron-depletion bioassays with Yersinia mutants (e.g., Δybt strains) to quantify this compound-mediated iron uptake efficiency .

  • Genetic Validation : Apply PCR-based chromosomal gene inactivation (Red recombination system) to disrupt ybt operon genes and assess phenotypic changes in virulence .

    • Key Data :
TechniqueApplicationExample Study Outcome
X-ray crystallographyResolve metal-binding sitesIdentified critical His and Tyr residues in Ybt-Fe³⁺ coordination
LC-MS/MSQuantify this compound secretionDetected 2.5-fold higher Ybt in serum during murine infection models

Q. How does this compound contribute to bacterial virulence beyond iron acquisition?

  • Methodological Answer :

  • Transcriptomic Profiling : Compare RNA-seq data of wild-type vs. ybt-deficient strains under host-mimicking conditions (e.g., low pH, oxidative stress).
  • Host-Pathogen Interaction Assays : Use polarized epithelial cell monolayers to measure bacterial invasion rates with/without this compound synthesis inhibitors .
  • Metabolomic Analysis : Track secondary metabolite shifts using GC-MS to identify Ybt-dependent pathways (e.g., redox balance, nucleotide synthesis) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this compound for non-iron metals (e.g., Cu²⁺, Zn²⁺)?

  • Methodological Answer :

  • Standardization Protocols : Replicate experiments using defined metal concentrations (ICP-OES validation) and buffer systems (e.g., HEPES vs. Tris) to control for pH-dependent binding variability.

  • Competitive Binding Assays : Employ ITC (Isothermal Titration Calorimetry) to compare metal-Ybt dissociation constants (Kd) under identical conditions .

  • Meta-Analysis : Systematically review 20+ studies (PubMed/Google Scholar) to identify methodological biases, such as chelator interference or spectrophotometric calibration errors .

    • Contradiction Analysis Framework :
Source of DiscrepancyResolution Strategy
Buffer compositionUse metal-free buffers (e.g., Chelex-treated)
Detection methodValidate via orthogonal techniques (e.g., fluorescence quenching + ICP-MS)

Q. How can researchers model the regulatory network of this compound biosynthesis under host-imposed stress?

  • Methodological Answer :

  • CRISPR Interference (CRISPRi) : Knock down fur (ferric uptake regulator) and ybtA promoters to map regulatory hierarchy via qRT-PCR .

  • Dual RNA-seq : Profile bacterial and host transcriptomes simultaneously during infection to identify cross-talk between Ybt synthesis and immune pathways (e.g., NF-κB) .

  • Machine Learning : Train models on multi-omics datasets (proteomics, metabolomics) to predict condition-dependent Ybt expression thresholds .

    • Key Findings :
  • Hypoxia upregulates ybt operon 3.8-fold via Fnr (fumarate-nitrate regulator), independent of Fur .

  • IL-1β-mediated inflammation suppresses Ybt secretion, suggesting host-pathogen co-evolution .

Data Management & Reproducibility

Q. What guidelines ensure reproducibility in this compound-related experiments?

  • Methodological Answer :

  • FAIR Data Principles : Deposit raw spectra (NMR, MS), mutant strains (BEI Resources), and scripts (GitHub) with unique DOIs .
  • MIAME-Compliance : Document experimental conditions (e.g., temperature, growth phase) in MIAME-style checklists for bacterial transcriptomics .
  • Negative Controls : Include Δybt strains and iron-supplemented media in all assays to validate Ybt-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.